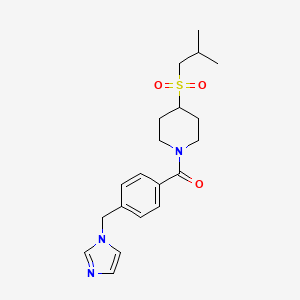
(4-((1H-Imidazol-1-yl)methyl)phenyl)(4-(Isobutylsulfonyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . A novel series of compounds similar to the one has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple rings and functional groups. The imidazole ring is a key feature, containing two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
The compound, like other imidazole derivatives, shows a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, leading to two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
- Imidazolhaltige Verbindungen haben in der Krebsforschung aufgrund ihres Potenzials als Antitumormittel Interesse geweckt. Die strukturellen Merkmale dieser Verbindung können zur Hemmung des Wachstums oder der Metastasierung von Krebszellen beitragen. Weitere Studien sind erforderlich, um ihre spezifischen Mechanismen und potenziellen klinischen Anwendungen zu untersuchen .
- Imidazol-Derivate weisen häufig entzündungshemmende Eigenschaften auf. Forscher haben ihre Auswirkungen auf entzündliche Signalwege untersucht, darunter die Modulation von Zytokinen und die Hemmung entzündungsfördernder Enzyme. Diese Verbindung könnte hinsichtlich ihres entzündungshemmenden Potenzials untersucht werden .
- Imidazolhaltige Verbindungen haben sich als vielversprechend als antivirale Mittel erwiesen. Ihre Fähigkeit, in die Replikation oder den Eintritt von Viren einzugreifen, macht sie zu wertvollen Zielmolekülen. Die Untersuchung der antiviralen Aktivität dieser Verbindung gegen bestimmte Viren könnte wertvolle Erkenntnisse liefern .
- Einige Imidazol-Derivate besitzen antioxidative Eigenschaften. Diese Verbindungen fangen freie Radikale ab und schützen Zellen vor oxidativem Schaden. Die Bewertung der antioxidativen Kapazität dieser Verbindung könnte für verschiedene gesundheitliche Anwendungen relevant sein .
- Auf Imidazol basierende Moleküle haben antibakterielle und antimykobakterielle Aktivitäten gezeigt. Forscher haben ihr Potenzial gegen arzneimittelresistente Stämme untersucht. Die Untersuchung der Wirksamkeit dieser Verbindung gegen bestimmte Bakterienarten könnte wertvoll sein .
- Imidazol-Derivate wurden auf ihre Auswirkungen auf den Glukosestoffwechsel und die Insulinempfindlichkeit untersucht. Diese Verbindung könnte zur Behandlung von Diabetes oder verwandten Stoffwechselstörungen beitragen .
- Imidazolhaltige Verbindungen wurden auf ihre fiebersenkende, antiallergische, antivirale und antimykotische Eigenschaften untersucht. Obwohl spezifische Daten zu dieser Verbindung begrenzt sind, könnte die Erforschung dieser Aspekte zusätzliche Anwendungen aufzeigen .
Antitumor-Eigenschaften
Entzündungshemmende Aktivität
Antivirene Anwendungen
Antioxidative Aktivität
Antibakterielle und Antituberkulose-Effekte
Antidiabetisches Potenzial
Weitere Aktivitäten
Eigenschaften
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-16(2)14-27(25,26)19-7-10-23(11-8-19)20(24)18-5-3-17(4-6-18)13-22-12-9-21-15-22/h3-6,9,12,15-16,19H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMCDZMQRJRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
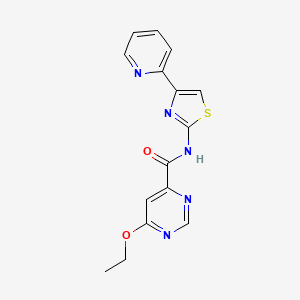
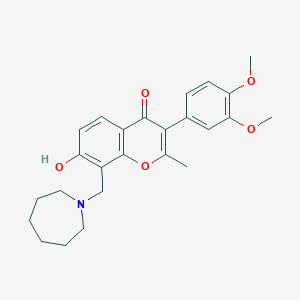

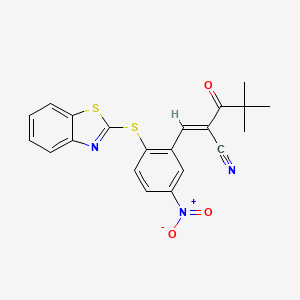
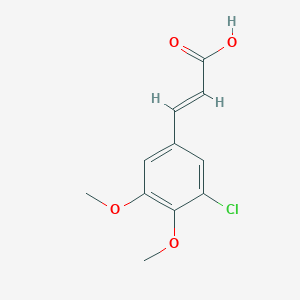
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
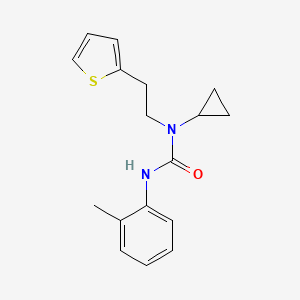
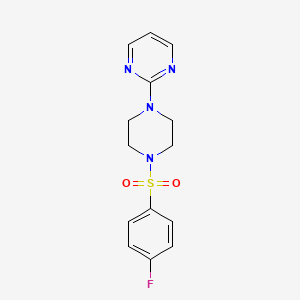
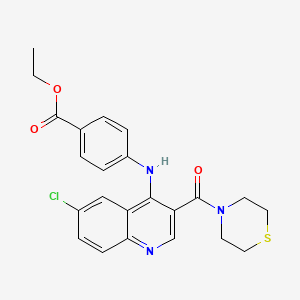
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
